

Birinapant concentration for apoptosis induction in NSCLC

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Compound Focus: Birinapant

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Birinapant Activity in NSCLC: Key Quantitative Data

The effective concentration of **birinapant** varies based on the specific NSCLC model and treatment modality (monotherapy or combination). The following table summarizes critical data from recent studies:

NSCLC Model / Context	Birinapant Concentration	Combination Agent	Key Experimental Findings	Citation
General NSCLC Cell Lines (in vitro)	10 µM	Ionizing Radiation (IR)	Significant radiosensitization; induced apoptosis and inhibited proliferation.	[1] [2]
LKB1-deficient NSCLC (in vitro)	IC ₅₀ : ~0.1-0.3 µM	None (Monotherapy)	Selective induction of apoptosis in LKB1-deleted clones (H1299).	[3]
KRAS-mutated NSCLC (in vitro)	Relatively High IC ₅₀	Ralimetinib (p38α inhibitor)	Resistance to birinapant monotherapy; combination restored sensitivity.	[3]
H1975 Cell Line (in vitro)	20 nM	IFNγ	Synergistically triggered profound apoptosis.	[4]

Experimental Protocol: Evaluating Birinapant as a Radiosensitizer in NSCLC In Vitro

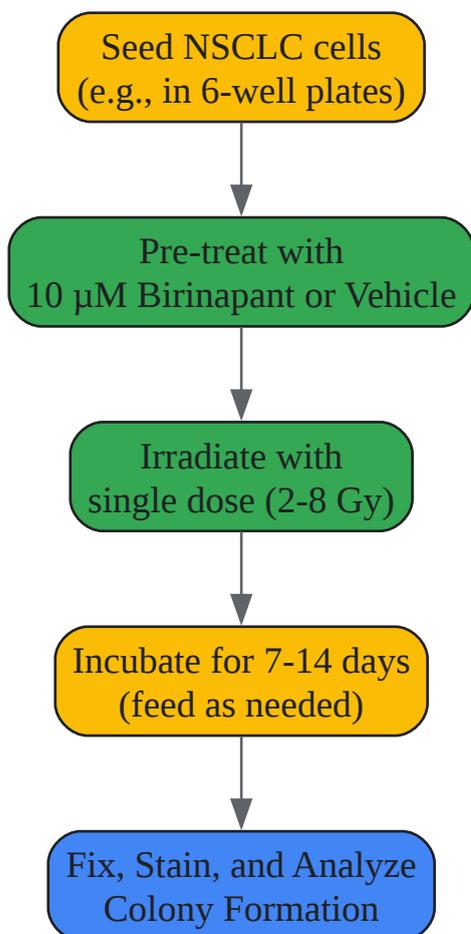
This protocol is adapted from a study that demonstrated the radiosensitizing effect of **birinapant** on NSCLC cell lines [1].

Materials and Reagent Setup

- **Cell Lines:** Human NSCLC cell lines (e.g., H1299, H1650, H358, H460, A549, HCC827).
- **Growth Medium:** RPMI-1640 supplemented with 10% bovine serum.
- **Birinapant Stock Solution:** Prepare a 10 mM stock in DMSO. Store at -20°C.
- **Working Solution:** Dilute the stock in complete growth medium to a final concentration of **10 µM**. Ensure the final DMSO concentration is $\leq 0.1\%$ (v/v).
- **Control Vehicle:** Complete growth medium with the same concentration of DMSO as the working solution.
- **Irradiation Source:** A ¹³⁷Cs γ-ray source or a clinical linear accelerator.

Cell Treatment and Irradiation Workflow

The following diagram outlines the key steps in the treatment and assessment workflow:



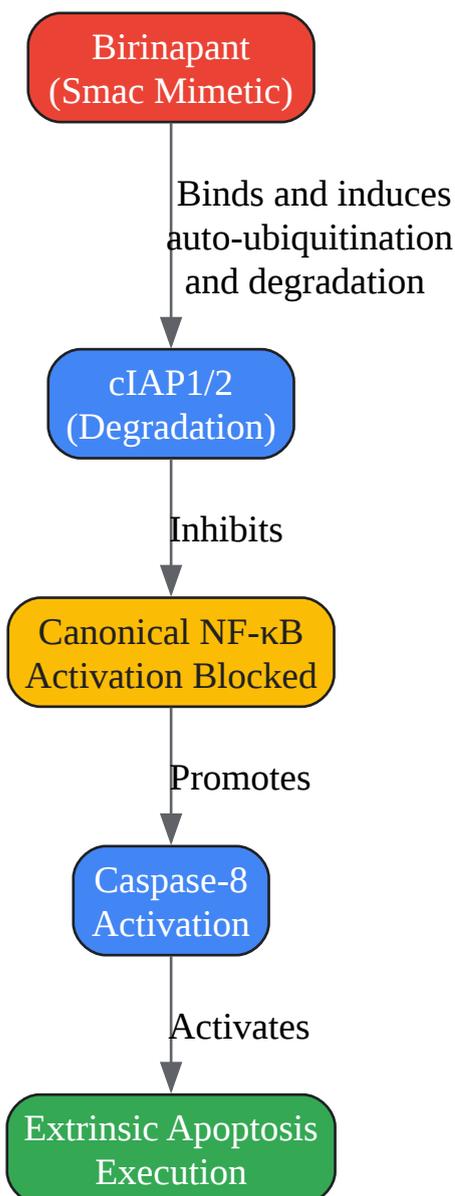
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- **Cell Seeding for Clonogenic Assay:** Seed cells at a low density (e.g., 1×10^3 cells per well in 2 mL of medium in a 6-well plate) to allow for colony formation. Incubate for 24 hours to allow cell adhesion.
- **Drug Pre-treatment:** Add the pre-warmed 10 µM **birinapant** working solution or vehicle control to the cells. Incubate for **1 hour** at 37°C, 5% CO₂.
- **Irradiation:** Irradiate the plates at room temperature with a single dose (e.g., 2, 4, 6, or 8 Gy). Include sham-irradiated controls (0 Gy). The drug can remain in the medium during and after irradiation.
- **Post-irradiation Incubation:** Return the plates to the incubator and allow cells to form colonies for **7-14 days**, depending on the doubling time of the cell line.
- **Colony Fixing and Staining:** After incubation, remove the medium. Fix cells with methanol for 5 minutes and stain with 10% Giemsa solution for 30 minutes. Gently wash with water and air dry.
- **Analysis and Data Calculation:**
 - Count colonies (defined as aggregates of **≥50 cells**).
 - Calculate the **Plating Efficiency (PE)** and **Surviving Fraction (SF)** for each dose.
 - Plot the SF against radiation dose and fit the data using the linear-quadratic model or single-hit multi-target model.

- Calculate the **Sensitization Enhancement Ratio (SER)**, which is the ratio of the mean inactivation dose (D_{50}) for the control group to the D_{50} for the **birinapant**-treated group.

Mechanism of Action: Birinapant-Induced Apoptosis Signaling

Birinapant promotes cell death by antagonizing Inhibitor of Apoptosis Proteins (IAPs). The following diagram illustrates the key signaling pathways involved:



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- **IAP Antagonism:** **Birinapant** mimics the endogenous protein Smac/DIABLO, binding with high affinity to the BIR domains of cIAP1, cIAP2, and XIAP [5] [6].
- **cIAP Degradation:** Upon binding, **birinapant** particularly induces the rapid auto-ubiquitination and proteasomal degradation of cIAP1 and cIAP2 [1] [5].
- **Pathway Switching:** The degradation of cIAPs alters TNF α signaling. Normally, cIAPs promote cell survival by activating the canonical NF- κ B pathway. Their loss prevents this, favoring the formation of a death-inducing signaling complex (Complex II) [7] [5].
- **Apoptosis Execution:** This complex leads to the activation of caspase-8, which then cleaves and activates effector caspases (e.g., caspase-3/7), ultimately triggering apoptotic cell death [1] [5].

Research Implications & Combination Strategies

- **Biomarker-Driven Therapy:** The efficacy of **birinapant** is context-dependent. **LKB1/STK11 mutation status** is a strong positive predictor of sensitivity, whereas **KRAS mutations** may confer resistance [3].
- **Synergistic Combinations:** Beyond radiation, **birinapant** synergizes with other agents. Co-treatment with **IFN γ** can trigger robust, TNF α -independent apoptosis in susceptible NSCLC lines [4]. For KRAS-mutant resistant cells, combining **birinapant** with a **p38 MAPK inhibitor (Ralimetinib)** can overcome resistance [3].
- **Beyond Apoptosis:** Smac mimetics like **birinapant** can also promote immunogenic cell death and sensitize tumors to T-cell-mediated killing, suggesting potential in combination with immunotherapy [6].

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